N-(2-aminoethyl)-5-bromopyridine-2-carboxamide hydrochloride
CAS No.: 103878-71-3
Cat. No.: VC4572694
Molecular Formula: C8H11BrClN3O
Molecular Weight: 280.55
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103878-71-3 |
---|---|
Molecular Formula | C8H11BrClN3O |
Molecular Weight | 280.55 |
IUPAC Name | N-(2-aminoethyl)-5-bromopyridine-2-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C8H10BrN3O.ClH/c9-6-1-2-7(12-5-6)8(13)11-4-3-10;/h1-2,5H,3-4,10H2,(H,11,13);1H |
Standard InChI Key | NZFQVKRWXPIGHJ-UHFFFAOYSA-N |
SMILES | C1=CC(=NC=C1Br)C(=O)NCCN.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Composition
The compound’s molecular formula is C₈H₁₁BrClN₃O, with a molecular weight of 280.55 g/mol . Its structure comprises a pyridine core substituted with a bromine atom at the 5-position, a carboxamide group at the 2-position, and an aminoethyl side chain. The hydrochloride salt forms via protonation of the primary amine, introducing a chloride counterion that improves solubility in polar solvents.
Structural Features and Bonding
The pyridine ring’s aromatic system enables π-π stacking interactions, while the bromine atom introduces steric bulk and electrophilic reactivity. The carboxamide group (-CONH₂) participates in hydrogen bonding, and the protonated aminoethyl group (-NH₃⁺) facilitates electrostatic interactions with biological targets. These features collectively influence the compound’s reactivity and binding affinity.
Tautomerism and Resonance
The carboxamide group exhibits resonance stabilization, with electron delocalization between the carbonyl oxygen and the amide nitrogen. This resonance reduces the basicity of the amide nitrogen compared to aliphatic amines, as evidenced by the pKa values of similar pyridine derivatives (pKa ~5 for pyridine nitrogen) .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of N-(2-aminoethyl)-5-bromopyridine-2-carboxamide hydrochloride involves multistep reactions, often beginning with functionalization of 2-bromopyridine. Industrial methods prioritize scalability and purity, as highlighted by MolCore’s ISO-certified production .
Bromopyridine Functionalization
2-Bromopyridine serves as a common precursor. In one approach, palladium-catalyzed cross-coupling reactions introduce alkynyl or amino groups. For example, Sonogashira coupling with 3-butyn-1-ol yields 4-(pyridin-2-yl)but-3-yn-1-ol, a precursor for further modifications .
Table 1: Representative Reaction Conditions for 2-Bromopyridine Derivatives
Reaction Type | Catalysts/Reagents | Yield | Conditions |
---|---|---|---|
Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | 90% | 1,4-Dioxane, 70°C, 16h |
Buchwald-Hartwig | Pd(OAc)₂, XPhos, tBuOK | 39% | Toluene, 110°C, 2h |
Oxidation | H₂O₂, Acetic Acid | 20% | 55–60°C, 8 days |
Data adapted from Ambeed and MolCore documentation .
Carboxamide Formation
The carboxamide group is introduced via condensation reactions between 5-bromopyridine-2-carboxylic acid and ethylenediamine. Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) generates an acyl chloride, which reacts with the amine to form the amide bond.
Hydrochloride Salt Preparation
The final step involves treating the free base with hydrochloric acid, resulting in protonation of the primary amine and crystallization of the hydrochloride salt. MolCore reports purity levels ≥97% for the final product .
Industrial-Scale Production
MolCore and VulcanChem employ continuous flow reactors to optimize yield and reduce side products. Critical quality control parameters include HPLC purity (>97%), residual solvent levels (e.g., <500 ppm for DCM), and elemental analysis .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in water (≥50 mg/mL) and moderate solubility in DMSO (20–30 mg/mL). The compound is stable under ambient conditions but degrades upon prolonged exposure to light, necessitating storage in amber glass at 2–8°C.
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 8.55–8.49 (m, 1H, pyridine-H), 7.76 (td, 1H, J=7.8 Hz), 3.62–3.58 (m, 2H, -CH₂NH₃⁺) .
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C-Br).
Thermal Properties
Differential scanning calorimetry (DSC) reveals a melting point of 215–220°C with decomposition, consistent with ionic hydrochloride salts .
Mechanism of Action and Biological Activity
Target Interactions
The compound modulates biological pathways through dual mechanisms:
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Hydrogen Bonding: The carboxamide and ammonium groups form hydrogen bonds with enzyme active sites, altering substrate binding.
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Electrostatic Interactions: The protonated amine interacts with negatively charged residues on receptors, potentially inhibiting signal transduction.
Research Applications
Drug Development
The compound serves as an intermediate in synthesizing kinase inhibitors and antipsychotic agents. Its bromine atom allows further functionalization via cross-coupling reactions, enabling structure-activity relationship (SAR) studies.
Biochemical Probes
Functionalized derivatives act as fluorescent probes for imaging DNA-protein interactions. The bromine atom’s heavy atom effect enhances spin-orbit coupling, increasing triplet state population for phosphorescence assays.
Comparison with Related Compounds
2-Bromopyridine Derivatives
Unlike simpler analogs like 2-bromopyridine (CAS 109-04-6), N-(2-aminoethyl)-5-bromopyridine-2-carboxamide hydrochloride offers enhanced water solubility and bioactivity due to its ionizable amine and carboxamide groups .
Suzuki Cross-Coupling Products
Compounds synthesized via Suzuki-Miyaura reactions (e.g., 5-arylpyridines) exhibit similar electronic profiles but lack the aminoethyl side chain, reducing their affinity for polar targets.
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